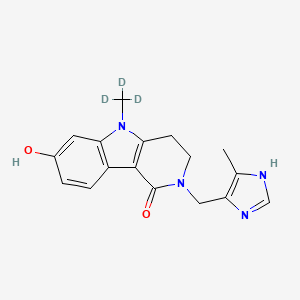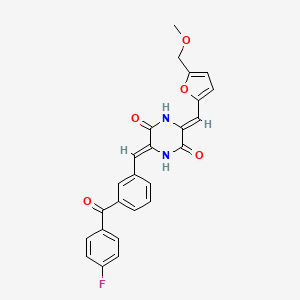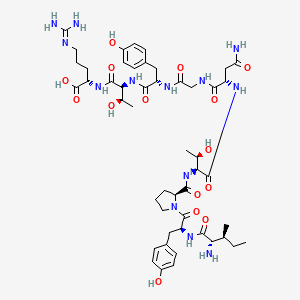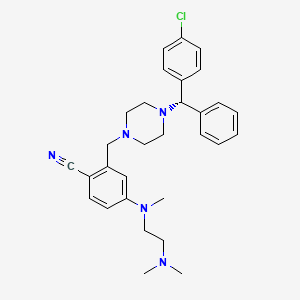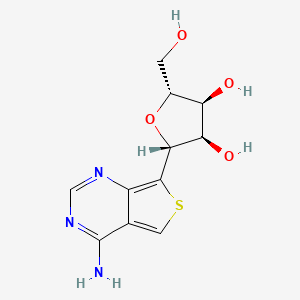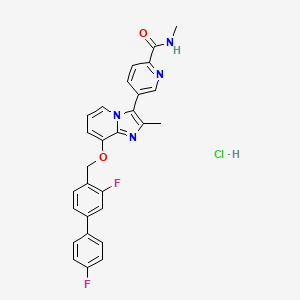
20a-Acetoxy-5b-pregnan-3a-ol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions to form the desired compound. For instance, the synthesis might involve the use of specific catalysts, solvents, and temperature conditions to ensure the formation of Compound 20 with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of Compound 20 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions: Compound 20 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or hydrocarbons.
科学研究应用
Compound 20 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: Compound 20 has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of materials, coatings, and other industrial products.
作用机制
The mechanism by which Compound 20 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
相似化合物的比较
- Compound 21
- Compound 22
- Compound 23
Comparison: While Compound 20 shares some similarities with these compounds, such as structural features or functional groups, it also has unique properties that set it apart. For instance, Compound 20 might have a higher affinity for certain molecular targets or exhibit different reactivity under specific conditions. These differences make it a valuable compound for specific applications where other similar compounds might not be as effective.
属性
分子式 |
C23H38O3 |
|---|---|
分子量 |
367.6 g/mol |
IUPAC 名称 |
[(1S)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1/i1D3,14D,19D |
InChI 键 |
GQXZPRCPDHVBKD-FWQUXNTDSA-N |
手性 SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@]([2H])(C([2H])([2H])[2H])OC(=O)C |
规范 SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


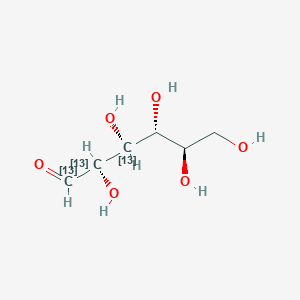
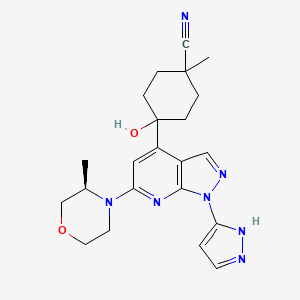
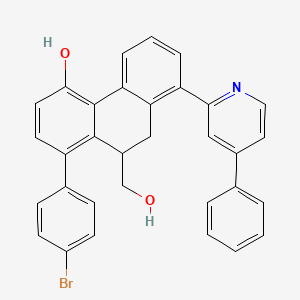
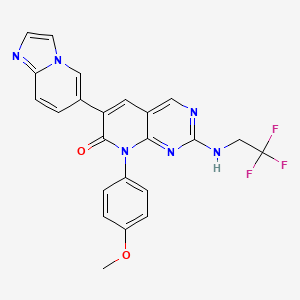
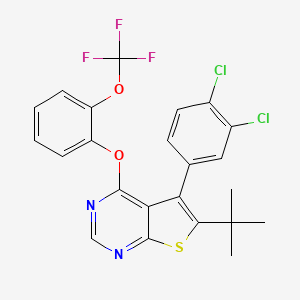
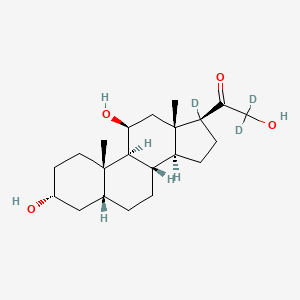
![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
